2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829665
InChI: InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H
SMILES:
Molecular Formula: C14H9Br2NS
Molecular Weight: 383.1 g/mol

2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole

CAS No.:

Cat. No.: VC15829665

Molecular Formula: C14H9Br2NS

Molecular Weight: 383.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole -

Specification

Molecular Formula C14H9Br2NS
Molecular Weight 383.1 g/mol
IUPAC Name 2-[4-(dibromomethyl)phenyl]-1,3-benzothiazole
Standard InChI InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H
Standard InChI Key CIHYMEBPHLMWIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(Br)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(4-(dibromomethyl)phenyl)benzo[d]thiazole is C₁₄H₉Br₂NS, with a calculated molecular weight of 383.11 g/mol. The dibromomethyl group (-CHBr₂) at the para position of the phenyl ring significantly influences the compound’s electronic structure, enhancing lipophilicity (estimated logP ≈ 5.8–6.2) compared to its monobrominated analog, 2-(4-bromomethylphenyl)benzo[d]thiazole (logP = 4.85) . The benzothiazole moiety contributes to planar aromaticity, while the dibromomethyl group introduces steric hindrance, potentially distorting the phenyl ring’s geometry .

Key Structural Features:

  • Benzothiazole Core: A fused bicyclic system comprising a benzene ring and a thiazole (sulfur- and nitrogen-containing heterocycle).

  • Dibromomethyl Substituent: Two bromine atoms on the methyl group create a strong electron-withdrawing effect, polarizing adjacent bonds and enhancing reactivity toward nucleophilic substitution.

Synthesis and Preparation Methods

Synthetic routes to 2-(4-(dibromomethyl)phenyl)benzo[d]thiazole are inferred from methodologies applied to analogous compounds. A common strategy involves the condensation of 2-aminothiophenol with a dibromomethyl-substituted benzaldehyde precursor.

Representative Synthetic Pathway:

  • Precursor Preparation: 4-(Dibromomethyl)benzaldehyde is synthesized via bromination of 4-methylbenzaldehyde using PBr₃ or N-bromosuccinimide (NBS) under radical conditions .

  • Cyclocondensation: The aldehyde reacts with 2-aminothiophenol in a polar aprotic solvent (e.g., DMF) at 50–80°C, forming the benzothiazole ring through dehydration .

  • Purification: The crude product is purified via recrystallization (e.g., methanol/water) or column chromatography (ethyl acetate/hexane gradients) .

Yield Optimization:

  • Excess 2-aminothiophenol (1.2–1.5 eq) improves conversion rates.

  • Catalytic acids (e.g., p-toluenesulfonic acid) accelerate imine formation.

Chemical Reactivity and Functionalization

The dibromomethyl group serves as a reactive handle for diverse transformations:

Nucleophilic Substitution

The -CHBr₂ moiety undergoes sequential substitution with nucleophiles (e.g., amines, thiols):

  • Mono-substitution: At 25°C in DMF, primary amines replace one bromine atom, yielding -CHBr(NHR) derivatives .

  • Di-substitution: Prolonged heating (60°C, 12 hrs) with excess nucleophile replaces both bromines, forming -CH(NHR)₂ or -CH(SR)₂ products .

Elimination Reactions

Under basic conditions, dehydrohalogenation generates reactive intermediates:

  • Alkyne Formation: Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane eliminates HBr, producing 2-(4-ethynylphenyl)benzo[d]thiazole, a precursor for click chemistry .

  • Carbene Generation: Strong bases like KOtBu at -78°C induce carbene formation, which can undergo cyclopropanation with alkenes .

Table 1: Representative Reactions of the Dibromomethyl Group

Reaction TypeConditionsProductApplication
Mono-SubstitutionDMF, 25°C, 6 hrs-CHBr(NHR)Bioconjugation
Di-SubstitutionDMF, 60°C, 12 hrs-CH(SR)₂Thioether linkages
DehydrohalogenationDBU, DCM, 0→25°CEthynyl derivativeClick chemistry
CompoundTargetIC₅₀/MICReference
2-(4-Bromomethylphenyl)benzothiazoleS. aureus0.5 µg/mL
2-(4-Cyanophenyl)benzothiazoleMCF710 µM

Comparative Analysis with Structural Analogs

2-(4-Bromomethylphenyl)benzo[d]thiazole vs. Dibromomethyl Derivative

  • Molecular Weight: 304.21 g/mol (monobromo) vs. 383.11 g/mol (dibromo) .

  • Reactivity: The monobromo compound undergoes single substitution, while the dibromo derivative allows sequential functionalization.

  • Lipophilicity: Calculated logP increases from 4.85 to ~6.0, impacting membrane permeability .

4-(Bromomethyl)-3-phenyl-1,2-thiazole

This analog (C₁₀H₈BrNS, MW 254.15 g/mol) features a simpler thiazole ring but lacks the fused benzothiazole system. Its smaller size may favor higher solubility but reduce aromatic stacking interactions in biological targets.

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: The dibromomethyl group complicates purification, often requiring chromatographic separation .

  • Stability: Bromine atoms may lead to degradation under prolonged light exposure, necessitating storage in amber vials.

Research Opportunities

  • Biological Screening: Prioritize assays against drug-resistant pathogens and metastatic cancer lines.

  • Materials Science: Explore applications in organic electronics, leveraging the benzothiazole core’s conjugated π-system.

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